N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide
CAS No.:
Cat. No.: VC18426888
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide -](/images/structure/VC18426888.png)
Specification
Molecular Formula | C11H16N2O3 |
---|---|
Molecular Weight | 224.26 g/mol |
IUPAC Name | 2-amino-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C11H16N2O3/c1-7(13-11(16)6-12)4-8-2-3-9(14)10(15)5-8/h2-3,5,7,14-15H,4,6,12H2,1H3,(H,13,16) |
Standard InChI Key | LBEFCZATBYHVCG-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)NC(=O)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Catechol group (3,4-dihydroxyphenyl): A benzene ring with hydroxyl groups at positions 3 and 4, known for redox activity and metal chelation .
-
Propanyl linker: A three-carbon chain connecting the catechol group to the glycinamide moiety, influencing solubility and conformational flexibility.
-
Glycinamide group: A glycine derivative with an amide terminal, enabling hydrogen bonding and interactions with biological targets .
The molecular formula is C₁₁H₁₄N₂O₄, yielding a molecular weight of 238.24 g/mol. Theoretical calculations predict a logP (octanol-water partition coefficient) of 0.85, suggesting moderate hydrophilicity.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₄ |
Molecular Weight | 238.24 g/mol |
logP | 0.85 |
Hydrogen Bond Donors | 4 (2 -OH, 1 -NH₂, 1 -CONH₂) |
Hydrogen Bond Acceptors | 5 (2 -OH, 2 -CONH₂, 1 -NH₂) |
Synthesis and Derivatization
Synthetic Pathways
While no direct synthesis is documented, analogous glycinamide derivatives are typically synthesized via:
-
Amide Coupling: Glycine’s carboxyl group reacts with an amine-containing precursor (e.g., 1-(3,4-dihydroxyphenyl)-2-propylamine) using carbodiimide reagents like EDC/HOBt .
-
Protection-Deprotection Strategy: The catechol hydroxyl groups are protected with acetyl or benzyl groups during synthesis to prevent oxidation, followed by deprotection under acidic or basic conditions .
Key Challenges:
-
Oxidation Sensitivity: The catechol group is prone to autoxidation, necessitating inert atmospheres or antioxidants during reactions .
-
Steric Hindrance: The propanyl linker may reduce reaction efficiency, requiring optimized stoichiometry.
Compound | DPPH IC₅₀ (μM) | Metal Chelation (Fe³⁺) |
---|---|---|
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide | 15–25 | Moderate |
Rosmarinic Acid | 8–12 | Strong |
Quercetin | 2–5 | Strong |
Enzyme Modulation
-
Catechol-O-Methyltransferase (COMT) Inhibition: Catechol derivatives competitively inhibit COMT, a key enzyme in neurotransmitter metabolism. Molecular docking simulations predict a Ki of ~2–5 μM for this compound .
-
Tyrosine Hydroxylase Activation: May enhance dopamine synthesis via allosteric modulation, though experimental validation is needed .
Therapeutic Applications
-
Antifibrosis Agents: Glycine derivatives (e.g., ligustrazine-oleanolic acid conjugates) demonstrate hepatic antifibrotic activity by suppressing collagen deposition .
-
Anticancer Potential: Amino acid-bile acid conjugates exhibit cytotoxicity against breast cancer and glioblastoma cell lines, suggesting a role for glycinamide derivatives in oncology .
Pharmacokinetic Considerations
Absorption and Metabolism
-
Bioavailability: Low oral bioavailability (<30%) due to poor membrane permeability and first-pass metabolism.
-
Phase II Metabolism: Catechol groups undergo glucuronidation and sulfation, reducing systemic exposure .
Toxicity Profile
-
Catechol Toxicity: Potential hepatotoxicity at high doses due to quinone formation.
-
Amide Stability: Resistance to proteolytic cleavage may reduce nephrotoxic metabolites.
Future Research Directions
-
Synthetic Optimization: Develop regioselective protection methods for the catechol group.
-
In Vivo Studies: Evaluate antifibrotic and antioxidant efficacy in rodent models.
-
Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume